Potassium 5-oxo-L-prolinate is synthesized from 5-oxo-L-proline, which can be derived from the metabolism of L-glutamate and L-glutamine through enzymatic pathways involving enzymes such as 5-oxo-L-prolinase . This compound falls under the category of amino acid derivatives and is utilized in coordination chemistry and biological research.
The synthesis of potassium 5-oxo-L-prolinate typically involves the reaction between 5-oxo-L-proline and a potassium salt, often carried out in an aqueous medium. The general procedure includes:
The molecular structure of potassium 5-oxo-L-prolinate features a central potassium ion coordinated with two 5-oxo-L-prolinate ligands. Key aspects of its structure include:
Potassium 5-oxo-L-prolinate can participate in several chemical reactions:
The mechanism of action for potassium 5-oxo-L-prolinate involves its interaction with biological molecules and metal ions:
The physical and chemical properties of potassium 5-oxo-L-prolinate include:
Potassium 5-oxo-L-prolinate has diverse applications across various scientific fields:
Potassium 5-oxo-L-prolinate (chemically termed potassium (2S)-5-oxopyrrolidine-2-carboxylate) functions as a critical intermediate in the γ-glutamyl cycle, a universal pathway for glutathione recycling and amino acid transport. This cycle operates in mammalian tissues, particularly the kidneys, liver, and brain, where it facilitates the breakdown and resynthesis of glutathione (γ-glutamyl-cysteinyl-glycine). The metabolic journey begins when γ-glutamyl transpeptidase transfers the γ-glutamyl moiety of glutathione to acceptor amino acids, forming γ-glutamyl amino acids. Subsequently, γ-glutamylcyclotransferase catalyzes the intramolecular cyclization of these conjugates, releasing the acceptor amino acids and generating 5-oxo-L-proline (L-pyroglutamate). In physiological environments rich in potassium ions, this compound predominantly exists as its potassium salt due to spontaneous ionization [2] [7].
The metabolic flux through this cycle is dynamically regulated. In vivo studies in mice demonstrate that inhibiting 5-oxoprolinase—the enzyme responsible for 5-oxoproline degradation—leads to significant tissue accumulation of 5-oxoproline (kidney: 12.3 µmol/g; liver: 8.7 µmol/g) and its urinary excretion. This accumulation intensifies when amino acids (e.g., methionine, glutamine) are co-administered, as they increase substrate availability for γ-glutamyl transpeptidase, thereby accelerating glutathione breakdown and 5-oxoproline production [2]. Genetic disruptions in this pathway, such as glutathione synthetase deficiency (5-oxoprolinuria), cause pathological 5-oxoproline buildup due to unchecked γ-glutamylcysteine conversion to 5-oxoproline, bypassing glutathione synthesis [5].
Table 1: Key Enzymes in the γ-Glutamyl Cycle Generating 5-Oxo-L-Proline
Enzyme | Reaction Catalyzed | Cofactors/Requirements |
---|---|---|
γ-Glutamyl transpeptidase | Transfers γ-glutamyl group to acceptor amino acids | Acceptor amino acid (e.g., cysteine) |
γ-Glutamylcyclotransferase | Converts γ-glutamyl amino acids to 5-oxo-L-proline + free amino acid | None |
Glutathione synthetase | Synthesizes glutathione from γ-glutamylcysteine + glycine | ATP, Mg²⁺ |
The ATP-driven hydrolysis of potassium 5-oxo-L-prolinate to L-glutamate is exclusively catalyzed by 5-oxoprolinase (EC 3.5.2.9), a conserved enzyme critical for closing the γ-glutamyl cycle. This reaction is thermodynamically unfavorable (endergonic) under standard conditions but proceeds irreversibly in vivo due to tight coupling with ATP hydrolysis (ΔG°′ = −8.2 kcal/mol). The enzyme requires three key components for activity:
Structural studies reveal that 5-oxoprolinase exhibits narrow substrate specificity. While it efficiently processes 5-oxo-L-prolinate (Kₘ = 0.05 mM), analogs like L-dihydroorotate or 2-piperidone-6-carboxylate undergo partial reactions (ATP hydrolysis without amino acid cleavage) [1]. The enzyme’s kinetic mechanism follows an ordered Bi Bi process: ATP binds first, followed by 5-oxo-L-prolinate, leading to a ternary complex that undergoes phosphorylation. A tetrahedral intermediate forms at the carbonyl carbon of 5-oxoproline, which is then hydrolyzed to glutamate [3] [8].
Table 2: Kinetic Parameters of 5-Oxoprolinase
Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Nucleotide Specificity | pH Optimum |
---|---|---|---|---|
5-Oxo-L-prolinate | 0.05 | 4.8 | ATP > dATP (43% efficacy) | 7.0 and 9.7 |
ATP | 0.17 | 4.8 | GTP/ITP/CTP/UTP < 10% activity | 7.0 and 9.7 |
The hydrolysis of potassium 5-oxo-L-prolinate exemplifies energy coupling, where ATP cleavage (exergonic) drives peptide bond hydrolysis (endergonic). This process occurs via a phosphorylated enzyme intermediate, as demonstrated by ¹⁸O-labeling studies tracing oxygen atoms from phosphate to glutamate [8]. The enzyme’s resolution into two functional components in Pseudomonas putida illuminates this mechanism:
This bipartite system prevents futile ATP hydrolysis by ensuring that ATP cleavage occurs exclusively when 5-oxoproline occupies the active site. In mammals, the enzyme functions as a single 325-kDa oligomer (purified 1,600-fold from rat kidney) but retains analogous energy-coupling features. Regulatory mechanisms include:
The stoichiometry of the reaction is strictly conserved: 1 mol ATP → 1 mol ADP + 1 mol Pᵢ per mol glutamate formed. Deviations occur only with non-cognate substrates (e.g., 4-oxy-5-oxoproline), where Pᵢ release exceeds product formation, indicating decoupled hydrolysis [1].
Table 3: Nucleotide Specificity and Energy Coupling Efficiency
Nucleotide | Relative Activity (%) | Pᵢ : Glutamate Stoichiometry | Inhibitors |
---|---|---|---|
ATP | 100 | 1.0 : 1.0 | None |
dATP | 43 | 1.0 : 1.0 | ADP (competitive) |
GTP | 8 | 3.2 : 1.0* | p-Hydroxymercuribenzoate |
UTP | 5 | 2.8 : 1.0* | Iodoacetamide |
*Decoupled hydrolysis observed with non-preferred nucleotides or substrates [1] [4].
Comprehensive Compound Nomenclature
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